![molecular formula C14H15NO5 B14358003 Ethyl 4-[2-(acryloyloxy)acetamido]benzoate CAS No. 96397-83-0](/img/structure/B14358003.png)
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acrylate moiety, and an acetamido group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(acryloyloxy)acetamido]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acrylate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Polymerization: The acrylate moiety can undergo free radical polymerization to form polymers with various applications.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) for acidic hydrolysis and sodium hydroxide (NaOH) for basic hydrolysis.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate free radical polymerization.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and ethanol.
Polymerization: Poly(this compound).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as biocompatibility and biodegradability.
Pharmaceuticals: Potential use as a building block for the synthesis of drug molecules with improved pharmacokinetic properties.
Materials Science: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive acrylate group.
作用机制
The mechanism of action of Ethyl 4-[2-(acryloyloxy)acetamido]benzoate is primarily based on its ability to undergo polymerization and substitution reactions. The acrylate group can form cross-linked networks through free radical polymerization, leading to the formation of materials with enhanced mechanical properties. The acetamido group can participate in hydrogen bonding and other interactions, influencing the overall behavior of the compound in various applications.
相似化合物的比较
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the acetamido and benzene ring, making it less versatile in certain applications.
4-Aminobenzoic acid: Contains the benzene ring and acetamido group but lacks the acrylate moiety, limiting its polymerization potential.
Methyl 4-[2-(acryloyloxy)acetamido]benzoate: Similar structure with a methyl ester group instead of an ethyl ester group, leading to slight differences in reactivity and properties.
Uniqueness
This compound is unique due to the combination of its ester, acrylate, and acetamido groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo polymerization and substitution reactions makes it valuable in the synthesis of advanced materials and pharmaceuticals.
属性
CAS 编号 |
96397-83-0 |
|---|---|
分子式 |
C14H15NO5 |
分子量 |
277.27 g/mol |
IUPAC 名称 |
ethyl 4-[(2-prop-2-enoyloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C14H15NO5/c1-3-13(17)20-9-12(16)15-11-7-5-10(6-8-11)14(18)19-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16) |
InChI 键 |
NHQWMRNJNXROTN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


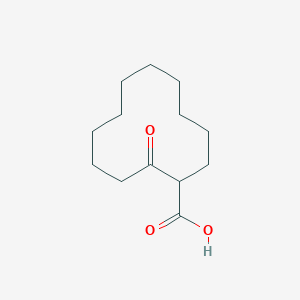

![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
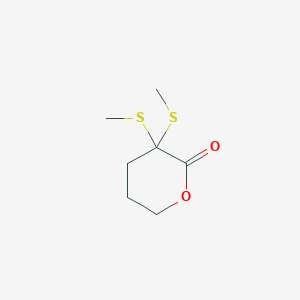
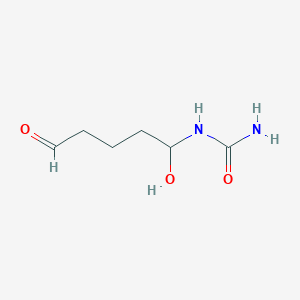
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
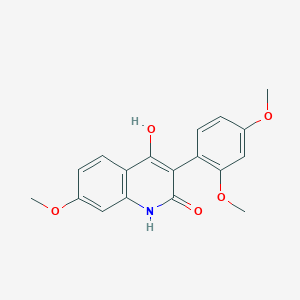

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)

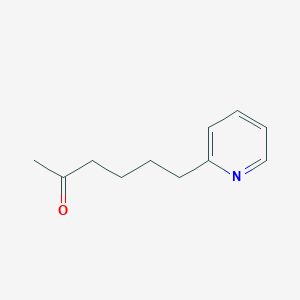
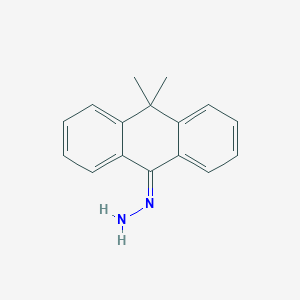
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
